TRPM8 Antagonist Potency: 4-Bromo-5-(trifluoromethyl) vs. 5-(Trifluoromethyl) and 6-Bromo Analogs
4-Bromo-5-(trifluoromethyl)picolinic acid exhibits an IC50 of 59 nM against human TRPM8, demonstrating significantly enhanced antagonist potency compared to two closely related analogs. The 5-(trifluoromethyl)picolinic acid analog, lacking the bromine atom, is approximately 7-fold less potent (IC50 = 424 nM vs. human TRPM8), while the 6-bromo-5-(trifluoromethyl)picolinic acid regioisomer is over 11-fold less potent (IC50 = 657 nM vs. human TRPM8) [1][2][3]. The chloro analog (4-chloro-5-(trifluoromethyl)picolinic acid) shows comparable potency (IC50 = 57 nM vs. rat TRPM8), but the specific bromine substitution may offer advantages in terms of synthetic tractability and downstream derivatization [4]. Additionally, the 4-bromo-3-(trifluoromethyl)picolinic acid regioisomer acts as a weak agonist (EC50 = 620 nM) rather than an antagonist, underscoring the critical role of the exact trifluoromethyl position for functional activity [5].
| Evidence Dimension | TRPM8 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 59 nM |
| Comparator Or Baseline | 5-(Trifluoromethyl)picolinic acid: 424 nM (human); 6-Bromo-5-(trifluoromethyl)picolinic acid: 657 nM (human); 4-Chloro-5-(trifluoromethyl)picolinic acid: 57 nM (rat) |
| Quantified Difference | 4-Bromo-5-(trifluoromethyl) is 7.2x more potent than 5-(trifluoromethyl) and 11.1x more potent than 6-bromo-5-(trifluoromethyl) against human TRPM8; comparable to 4-chloro analog. |
| Conditions | Human TRPM8 expressed in CHO cells; icilin-induced calcium flux assay; 2.5 min preincubation |
Why This Matters
For researchers developing TRPM8 antagonists for pain or cold sensation studies, the 59 nM potency of 4-bromo-5-(trifluoromethyl)picolinic acid provides a robust starting point for lead optimization, whereas the 5-(trifluoromethyl) and 6-bromo analogs would require significant additional synthetic effort to achieve comparable target engagement.
- [1] BindingDB. BDBM50463865 (CHEMBL4244629): IC50 = 59 nM, antagonist activity at human TRPM8 expressed in CHO cells. View Source
- [2] BindingDB. BDBM50008721 (CHEMBL3235961): IC50 = 424 nM, antagonist activity at human TRPM8. View Source
- [3] BindingDB. BDBM50442416 (CHEMBL2443069): IC50 = 657 nM, antagonist activity at human TRPM8 expressed in CHO cells. View Source
- [4] BindingDB. BDBM50383263 (CHEMBL2032210): IC50 = 57 nM, antagonist activity at rat TRPM8 expressed in CHO cells. View Source
- [5] BindingDB. BDBM50083013 (CHEMBL3422807): EC50 = 620 nM, agonist activity at rat TRPM8 expressed in HEK293 cells. View Source
